Product packaging for Zoloperone(Cat. No.:CAS No. 52867-74-0)

Zoloperone

Cat. No.: B1206831
CAS No.: 52867-74-0
M. Wt: 397.4 g/mol
InChI Key: FCMGKQUKZIJJSH-UHFFFAOYSA-N
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Description

Historical Context of Zoloperone Identification and Early Characterization

The breakthrough came with the synthesis of haloperidol (B65202) on February 11, 1958. semanticscholar.orgnih.gov This compound, a butyrophenone (B1668137), demonstrated potent antipsychotic effects, particularly against the positive symptoms of schizophrenia such as delusions and hallucinations. semanticscholar.orgnih.gov The success of haloperidol spurred further research into other butyrophenone derivatives, leading to the synthesis of a wide array of related compounds. It is within this wave of neuroleptic drug discovery and development that this compound was likely first synthesized and characterized, although specific details of its discovery remain obscure.

Classification within Neuropharmacological Agent Categories: Neuroleptics and Antipsychotics

This compound is classified as a neuroleptic and an antipsychotic agent based on its chemical structure. These terms are often used interchangeably, although "neuroleptic" historically referred to the capacity of these drugs to induce neurological side effects, particularly motor-related ones. nih.gov

Antipsychotics: This is a broad class of psychotropic medications primarily used to manage psychosis. nih.gov They are generally categorized into first-generation (typical) and second-generation (atypical) antipsychotics. Butyrophenones, including haloperidol and presumably this compound, are considered first-generation or typical antipsychotics. nih.gov

Neuroleptics: This term highlights the potent central nervous system effects of these drugs, particularly their ability to block dopamine (B1211576) receptors.

The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway. This action is believed to be responsible for their therapeutic effects on psychosis.

Evolution of Research Perspectives on this compound

Specific research focused exclusively on this compound is scarce, which makes it challenging to trace an evolution of research perspectives for this particular compound. However, the broader perspective on butyrophenone antipsychotics has evolved significantly since their introduction.

Initially, the focus was on their efficacy in controlling psychotic symptoms. Over time, as the understanding of the neurobiological basis of schizophrenia and other psychotic disorders deepened, research shifted towards:

Receptor Binding Profiles: Detailed studies on how different butyrophenones interact with various neurotransmitter receptors beyond the dopamine D2 receptor.

Structure-Activity Relationships: Investigating how modifications to the piperazine (B1678402) or butyrophenone structure influence efficacy and side effects. nih.gov

Long-Term Effects: Understanding the consequences of long-term dopamine receptor blockade.

While newer, atypical antipsychotics with different receptor binding profiles have become more common, the study of typical antipsychotics like the butyrophenones continues to be important for understanding the fundamental mechanisms of antipsychotic action.

Current Gaps and Unanswered Questions in this compound Academic Research

The most significant gap in the academic research concerning this compound is the lack of published studies that specifically investigate its pharmacological, toxicological, and clinical properties. Based on the available information, the following are key unanswered questions:

Detailed Pharmacological Profile: What is the specific binding affinity of this compound for various dopamine, serotonin (B10506), and other neurotransmitter receptors?

In Vivo Efficacy: What is the efficacy of this compound in preclinical models of psychosis?

Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion properties of this compound?

Comparative Analysis: How does this compound's efficacy and side-effect profile compare to other butyrophenone antipsychotics like haloperidol?

Without answers to these fundamental questions, the potential utility and specific characteristics of this compound remain largely unknown to the broader scientific community.

Detailed Research Findings

Due to the limited specific data on this compound, the following table presents a representative pharmacological profile for a well-studied butyrophenone, Haloperidol, to illustrate the type of data that would be relevant for this compound.

ReceptorBinding Affinity (Ki, nM) for Haloperidol
Dopamine D21.5
Dopamine D125
Dopamine D30.7
Dopamine D45
Serotonin 5-HT2A53
Alpha-1 Adrenergic18
Histamine (B1213489) H11800

This data is for Haloperidol and is provided for illustrative purposes due to the lack of specific data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24FN3O3 B1206831 Zoloperone CAS No. 52867-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-28-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-20-21(24-22(27)29-20)16-6-8-17(23)9-7-16/h2-9H,10-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMGKQUKZIJJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200889
Record name Zoloperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52867-74-0
Record name Zoloperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052867740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoloperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLOPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YU9TET43B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Level Pharmacological Investigations of Zoloperone

Elucidation of Zoloperone's Primary Molecular Targets

Modulation of Neurotransmitter Systems Beyond Dopamine (B1211576)

Histaminergic System Interactions

However, it is also noted that high-potency, first-generation antipsychotics, a class to which this compound likely belongs given its historical context, generally exhibit low activity at histaminic receptors. nih.gov The precise nature and extent of this compound's interaction with specific histamine (B1213489) receptor subtypes (H1, H2, H3, H4) require further dedicated investigation to elucidate its direct binding characteristics and functional consequences.

GABAergic System Modulation

The modulation of the GABAergic system by this compound is an area with currently limited direct experimental detail. Some indirect references suggest a possible interaction, such as a mention of this compound affecting a "receptor at the barbiturate (B1230296) binding site." onelook.com The barbiturate binding site is a known allosteric site on the GABAA receptor, where modulators can enhance GABAergic inhibitory neurotransmission. While this compound has been described as an anxiolytic drug and has been loosely associated with benzodiazepine (B76468) analogues in some classifications, direct and detailed evidence, such as specific binding affinities (e.g., Ki values) or functional assays demonstrating its precise modulatory effects (e.g., as a positive allosteric modulator, agonist, or antagonist) on GABAA or GABAB receptor subtypes, is not extensively documented in readily available research findings. onelook.com

Intracellular Signaling Pathways Affected by this compound

The influence of this compound on intracellular signaling pathways is primarily understood through its classification as a neuroleptic and its known antagonism of dopamine D2 receptors. who.int Generally, antagonists of G protein-coupled receptors (GPCRs), such as D2 receptors, induce conformational changes that block the receptor's ability to activate downstream signaling cascades, rather than initiating them. nih.gov

Receptor Coupling and Second Messenger Systems

Dopamine D2 receptors are known to be coupled to Gi/o proteins. nih.gov Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.govsigmaaldrich.comnih.govyoutube.com As a D2 receptor antagonist, this compound would theoretically prevent the D2 receptor-mediated inhibition of adenylyl cyclase. This action could lead to a relative increase in cAMP levels in cells where D2 receptors are tonically active, thereby modulating downstream signaling pathways that are dependent on cAMP. However, specific experimental data detailing this compound's direct impact on G-protein coupling or the precise alterations in second messenger systems (e.g., cAMP, IP3/DAG, Ca2+) in response to this compound treatment are not widely reported.

Comparative Molecular Pharmacology of this compound with Structurally Related Compounds

This compound's molecular structure, characterized by an oxazolone (B7731731) ring and a piperazine (B1678402) moiety, positions it within the broader class of neuroleptic compounds. onelook.com While some classifications might broadly group it with compounds based on functional effects, direct structural analogues with extensively profiled comparative molecular targets are not widely detailed in the current literature.

Analogues and Derivative Molecular Target Profiling

Structure-Activity Relationship (SAR) Studies for Receptor Affinity

Preclinical Behavioral and Neurochemical Research with Zoloperone

Analysis of Zoloperone's Effects on Conditioned Behavioral Responses

Preclinical research has extensively utilized conditioned behavioral paradigms, such as the conditioned avoidance response (CAR) and unconditioned escape response (UER), to characterize the behavioral profile of neuroleptic drugs like this compound. scribd.comnih.gov

Impact on Conditioned Avoidance Response (CAR) in Animal Models

This compound (LR 511) has demonstrated a dose-dependent inhibitory effect on conditioned avoidance response (CAR) in trained rats following acute administration. scribd.com This effect is a common characteristic of neuroleptic drugs and is often used as a predictive measure for antipsychotic-like activity. nih.gov

Interestingly, daily treatment with this compound (LR 511) for durations ranging from 7 to 16 days did not lead to the development of tolerance in young and adult rats. scribd.comguidetopharmacology.org Instead, prolonged administration resulted in a more pronounced effect on the CAR. scribd.comguidetopharmacology.org This enhanced sensitivity to this compound's effects on CAR persisted even after a 30-day interruption in treatment. scribd.com

Table 1: Effects of this compound on Conditioned Avoidance Response (CAR) in Rats

Treatment RegimenEffect on CAR (Acute)Effect on CAR (Chronic, 7-16 days)Tolerance Development
This compound (LR 511)Dose-dependent inhibition scribd.comStronger inhibitory effect scribd.comguidetopharmacology.orgNot observed; supersensitivity scribd.comguidetopharmacology.org

Influence on Unconditioned Escape Response (UER) in Animal Models

In contrast to its significant impact on CAR, this compound (LR 511) exhibited minimal activity on the unconditioned escape response (UER) following acute administration in preclinical models. scribd.comguidetopharmacology.org This selective suppression of avoidance behavior without significantly impairing unconditioned escape is a key characteristic often associated with antipsychotic-like activity. nih.gov However, similar to its effects on CAR, daily treatment with this compound (LR 511) for 7 to 16 days also led to a stronger effect on UER, indicating a developing supersensitivity to the drug's influence on both conditioned and unconditioned behaviors over time. scribd.comguidetopharmacology.org

Table 2: Effects of this compound on Unconditioned Escape Response (UER) in Rats

Treatment RegimenEffect on UER (Acute)Effect on UER (Chronic, 7-16 days)
This compound (LR 511)Almost inactive scribd.comguidetopharmacology.orgStronger effect scribd.comguidetopharmacology.org

Neurochemical Investigations in Preclinical Models

Neurochemical investigations aim to elucidate the molecular and cellular mechanisms underlying the behavioral effects of compounds like this compound.

Alterations in Neurotransmitter Release and Turnover

While specific detailed data on this compound's direct impact on neurotransmitter release and turnover rates were not extensively detailed in the provided search results, its classification as a neuroleptic drug and its observed behavioral effects strongly imply an interaction with various brain neurotransmitter systems. scribd.com Neuroleptics are generally known to modulate dopaminergic systems, which play a crucial role in locomotive and cognitive functions. citeab.com

One notable neurochemical finding related to this compound (LR 511) is its ability to induce a marked, dose-dependent, and sustained increase in plasma prolactin levels in male rats following oral administration. guidetopharmacology.orgresearchgate.net Elevated plasma prolactin is often indicative of dopamine (B1211576) D2 receptor blockade, a common mechanism of action for many neuroleptic and antipsychotic drugs. citeab.com this compound is also listed among dopaminergic agents. citeab.com

Regional Brain Activity Mapping in Response to this compound Administration

Specific detailed research findings on regional brain activity mapping directly in response to this compound administration were not available in the provided search results. Preclinical studies often employ techniques such as functional magnetic resonance imaging (fMRI) or electroencephalography (EEG) to map regional brain activity and understand the neural circuits affected by pharmacological agents. fishersci.caguidetopharmacology.org These methods can reveal alterations in brain networks and activity patterns associated with drug effects.

Interaction of this compound with Other Centrally Active Compounds in Preclinical Studies

Preclinical studies have explored the interactions of this compound (LR 511) with other centrally active compounds, particularly concerning their combined effects on conditioned avoidance responses. scribd.com These investigations help to understand the complex interplay of different neurotransmitter systems modulated by this compound.

Interacting CompoundMechanism of Action (General)Effect on this compound's CAR Inhibition
Amphetamine scribd.comDopaminergic stimulant scribd.comReadily antagonized this compound's effect scribd.com
Chlorpheniramine (B86927) scribd.comAntihistaminic scribd.comMinimized effect of small doses of this compound scribd.com
Diphenhydramine (B27) scribd.comAntihistaminic scribd.comMinimized effect of small doses of this compound scribd.com
Atropine scribd.comAnticholinergic scribd.comPotentiated this compound's effect scribd.com
Metergoline scribd.comAnti-5-hydroxytryptaminic (5-HT) scribd.comPotentiated this compound's effect scribd.com
Cyproheptadine scribd.comAnti-5-HT (with antihistaminic and anticholinergic properties) scribd.comPotentiated this compound's effect scribd.com

Amphetamine, a dopaminergic stimulant, was found to readily antagonize the inhibitory effect of this compound (LR 511) on CAR. scribd.com This suggests a counteractive mechanism, potentially involving the dopaminergic system.

Antihistaminic agents such as chlorpheniramine and diphenhydramine minimized the effect of smaller doses of this compound (LR 511) on CAR, but did not alter the effect of larger doses. scribd.com

Conversely, anticholinergic and anti-serotonergic compounds demonstrated a potentiating effect on this compound's CAR inhibition. Atropine, an anticholinergic, and metergoline, an anti-5-hydroxytryptaminic (5-HT) agent, both potentiated the effect of this compound (LR 511). scribd.com Similarly, cyproheptadine, which possesses both anti-5-HT, antihistaminic, and anticholinergic properties, also potentiated this compound's effect on CAR. scribd.com These interactions highlight the involvement of cholinergic and serotonergic systems in modulating this compound's behavioral effects.

Synergistic and Antagonistic Effects with Dopaminergic Agonists

The dopaminergic system plays a crucial role in regulating various brain functions, including movement, motivation, reward, and cognition. xavier.edustanford.edubiorxiv.org Dopamine agonists are compounds that activate dopamine receptors, mimicking the effects of the endogenous neurotransmitter dopamine. xavier.edunih.gov These agents are primarily utilized in conditions characterized by dopamine deficiency, such as Parkinson's disease, where they directly stimulate postsynaptic dopamine receptors. nih.govnih.gov

Table 1: Hypothetical Data on this compound's Interaction with Dopaminergic Agonists

Dopaminergic AgentEffect of Agent AloneExpected Interaction with this compound (General Principle)Observed Effect (this compound Specific Data Not Available)
Dopamine Agonist AIncreased locomotor activityAntagonism (reduced activity)Data not available for this compound
Dopamine Agonist BReward-seeking behaviorAntagonism (reduced reward-seeking)Data not available for this compound

Modulatory Effects of Antihistaminics and Anticholinergics

Antihistaminics, particularly first-generation H1 antagonists, are known to cross the blood-brain barrier and can exert central nervous system effects, including sedation and cognitive impairment. biocodexmicrobiotainstitute.comresearchgate.netmdpi.com Some sedating antihistamines can also possess anticholinergic and serotonergic properties. nih.gov Histamine (B1213489) itself is a biogenic amine involved in various physiological processes, including neuroinflammation, and exerts its effects via multiple receptor subtypes (H1, H2, H3, H4). researchgate.netnih.gov

Anticholinergics are drugs that block the activity of acetylcholine (B1216132) (ACh) at muscarinic receptors in both the central and peripheral nervous systems. biorxiv.orgfrontiersin.org Acetylcholine is a critical neurotransmitter involved in attention, wakefulness, memory formation, and other cognitive processes. nih.govnih.govnih.govnih.gov Drugs with anticholinergic properties are known to cause adverse effects such as impaired concentration, confusion, and delirium, especially at higher doses or in susceptible populations. nih.govnih.govnih.gov Many drugs, including some antidepressants, antipsychotics, and antihistamines, can have anticholinergic effects. nih.gov

Specific preclinical research investigating the modulatory effects of antihistaminics or anticholinergics on this compound's actions, or vice versa, is not documented in the reviewed literature. While general interactions between these drug classes and the dopaminergic system are recognized (e.g., some antipsychotics have anticholinergic effects nih.gov), direct empirical data involving this compound remains to be established.

Table 2: Hypothetical Data on this compound's Modulatory Effects with Antihistaminics and Anticholinergics

Modulating AgentNeurotransmitter System AffectedExpected Modulatory Effect (General Principle)Observed Effect (this compound Specific Data Not Available)
AntihistaminicHistaminergic, CholinergicPotential for additive sedation/cognitive effectsData not available for this compound
AnticholinergicCholinergicPotential for cognitive impairmentData not available for this compound

Interactions with Serotonergic Modulators

Serotonin (B10506) (5-hydroxytryptamine; 5-HT) is another crucial neurotransmitter implicated in a wide range of physiological functions, including mood, behavior, and learning. csic.esstanford.edubiorxiv.orgnews-medical.net Serotonergic modulators encompass a broad category of drugs that influence serotonin activity, such as selective serotonin reuptake inhibitors (SSRIs), which increase serotonin levels in the synaptic cleft by inhibiting its reuptake. biorxiv.org Other serotonergic agents can act as agonists or antagonists at various serotonin receptor subtypes. csic.esnih.gov

Interactions between dopaminergic and serotonergic systems are complex and can influence learning and behavior. stanford.edunih.gov For instance, some antipsychotics, which often target dopamine receptors, also act on serotonin receptors. medsafe.govt.nz The co-administration of serotonergic drugs carries a risk of drug interactions, including the potentially serious serotonin syndrome, especially with combinations that significantly increase serotonin levels. nih.govresearchgate.net

Despite the known classification of this compound as a very weak dopamine antagonist, specific preclinical behavioral or neurochemical studies detailing its interactions with serotonergic modulators are not available in the reviewed scientific literature. Therefore, any potential interactions would currently be inferred from the general pharmacological profiles of the involved neurotransmitter systems.

Table 3: Hypothetical Data on this compound's Interactions with Serotonergic Modulators

Serotonergic ModulatorNeurotransmitter System AffectedExpected Interaction (General Principle)Observed Effect (this compound Specific Data Not Available)
Serotonin AgonistSerotonergicPotential for altered mood/behaviorData not available for this compound
Serotonin Reuptake InhibitorSerotonergicPotential for altered serotonergic toneData not available for this compound

Zoloperone in Environmental and Ecotoxicological Research

Occurrence and Detection of Zoloperone in Aquatic Environments

The pervasive presence of pharmaceuticals and personal care products (PPCPs) in aquatic environments is a growing challenge, with many of these compounds being continuously released into water systems. researchgate.net this compound, as a pharmaceutical, is among the substances whose environmental occurrence is being investigated.

Research has confirmed the presence of this compound in recreational waters. Specifically, studies on chemicals of concern in recreational waters have identified this compound in holiday resort pools. wrc.org.zawrc.org.za This detection highlights its entry into water systems, potentially through human excretion and disposal, as is common for many active pharmaceutical ingredients. researchgate.netgreece-albania.eu

Beyond its mere presence, investigations into these water samples have also revealed quantifiable levels of biological activity. In pool water where this compound and other PPCPs were detected, evidence of both androgen and estrogen activity, encompassing both agonistic and antagonistic types, was observed through in vitro screening using reporter gene bioassays. wrc.org.zawrc.org.za While these responses generally did not exceed international guidelines, a South African guideline for estrogen-like responses was exceeded in one instance for a backwash sample. wrc.org.za

The environmental fate of a chemical describes how it moves and transforms within the environment, encompassing processes such as degradation, hydrolysis, atmospheric oxidation, photolysis, and partitioning into different compartments like water, soil, and sediment. researchgate.netnih.govresearchgate.net Persistence, often expressed as half-life, indicates how long a contaminant remains in the environment. researchgate.netcriver.com Chemicals that are persistent and mobile in aquatic environments are of particular concern as they can widely distribute and potentially reach high concentrations in water resources. researchgate.netumweltbundesamt.de

For pharmaceuticals, environmental fate studies typically assess aspects like ready biodegradability, transformation in water-sediment systems, and adsorption-desorption characteristics. d-nb.info The octanol-water partition coefficient (LogP or LogKow) is a key physicochemical property used in environmental fate studies, with higher values (e.g., +4 or higher) indicating a greater potential for bioaccumulation. criver.comscribd.com

Ecotoxicological Assessment in In Vitro Biological Systems

In vitro biological systems, such as cell lines and reporter gene assays, are increasingly valuable tools in ecotoxicology for screening chemicals and environmental samples for toxic actions, including endocrine disruption. wrc.org.zagreece-albania.euepa.govnih.gov These methods allow for rapid, high-throughput screening and can provide mechanistic information about how compounds interact with biological pathways. wrc.org.zagreece-albania.eucriver.com

Endocrine disrupting chemicals (EDCs) are substances that can alter the function(s) of the endocrine (hormonal) system, potentially leading to adverse health effects in organisms or their progeny. d-nb.infoantibodysociety.org Given that hormones operate at extremely low concentrations, even minor disruptions can have significant developmental and biological impacts. antibodysociety.org Rapid identification of potential EDCs through in vitro screenings is crucial. nih.gov

As noted in the discussion of this compound's occurrence, in vitro screening of recreational water samples where this compound was detected demonstrated endocrine disrupting effects. Reporter gene bioassays were employed to assess the water's ability to disrupt endocrine function by measuring the binding of compounds to hormonal receptors, and investigating both activation (agonistic) and inhibition (antagonistic) activities. wrc.org.zawrc.org.za The presence of this compound, among other pharmaceuticals and personal care products, in these samples was associated with observed androgen and estrogen activity. wrc.org.zawrc.org.za

Estrogen receptors (ERs), primarily ERα and ERβ, mediate the effects of estrogen by binding to estrogen molecules, leading to conformational changes, dimerization, and subsequent modulation of gene expression. mdpi.complos.org In vitro assays are widely used to evaluate the estrogenic activity of chemicals by assessing their ability to bind to and activate estrogen receptors. greece-albania.euresearchgate.net These assays can measure competitive inhibition of estradiol (B170435) binding or transcriptional activation of a reporter gene linked to an estrogen response element (ERE). mdpi.comwho.intgithub.io

In the context of this compound, the recreational water study indicated the presence of "oestrogen activity, of both the agonistic and antagonistic type" in water samples where this compound was found. wrc.org.zawrc.org.za This suggests that the mixture of chemicals in the water, potentially including this compound, possessed compounds capable of interacting with estrogen receptors. However, specific quantitative data detailing this compound's direct binding affinity, activation, or inhibition of estrogen receptors in isolation were not identified in the available research.

The androgen receptor (AR) is a nuclear receptor activated by androgenic hormones like testosterone (B1683101) and dihydrotestosterone. wikipedia.org Upon binding to androgens, the AR translocates into the nucleus, dimerizes, and regulates the transcription of androgen-responsive genes. mdpi.comwikipedia.org In vitro assays, such as Androgen Receptor TransActivation (ARTA) assays, are used to identify chemicals that activate (agonists) or inhibit (antagonists) AR-dependent transcription. conceptlifesciences.comastrazeneca.comnih.gov

Similar to estrogenic activity, the analysis of recreational water samples containing this compound showed "androgen activity, of both the agonistic and antagonistic type." wrc.org.zawrc.org.za This observation points to the collective endocrine disrupting potential of the chemical mixture in the water. Nevertheless, specific quantitative data on this compound's isolated binding to, activation of, or inhibition of androgen receptors were not found in the provided search results.

Investigation of Other Biological Endpoints in Non-Human Cell Lines

The assessment of chemical compounds in non-human cell lines is a critical component of ecotoxicological research, providing insights into potential biological impacts at a cellular level. These studies often precede or complement broader environmental impact assessments, offering a controlled environment to investigate specific cellular responses to chemical exposure.

Cytotoxicity Studies

Cytotoxicity studies evaluate the potential of a substance to cause damage or death to cells. In the context of environmental research, this often involves exposing non-human cell lines to environmental samples or isolated compounds to determine their cellular toxicity. Research has indicated the presence of this compound in public swimming pool water, with particular attention paid to backwash samples wrc.org.zawrc.org.za. Toxicity assessments revealed that backwash samples, which contained this compound along with other unique compounds, exhibited cytotoxic effects wrc.org.zawrc.org.za. Additionally, these samples showed evidence of androgen and estrogen activity, both agonistic and antagonistic, though these responses did not surpass internationally recognized guidelines wrc.org.zawrc.org.za. Specific detailed research findings or quantitative data regarding this compound's cytotoxicity in isolated non-human cell lines beyond its presence in complex environmental samples were not identified in the available literature.

Mutagenicity and Genotoxicity Assessments (in vitro)

Mutagenicity refers to the induction of permanent, transmissible changes in the genetic material of cells or organisms, while genotoxicity encompasses a broader range of effects that can alter a cell's ability to regulate DNA structure and content, potentially leading to mutations gentronix.co.ukchemsafetypro.com. In vitro mutagenicity and genotoxicity assessments are fundamental for identifying compounds that may pose a risk of DNA damage, which can lead to adverse outcomes such as cancer or inherited mutations gentronix.co.uk. These assessments typically involve a battery of tests, including bacterial reverse mutation tests (Ames test) for gene mutations and mammalian cell assays (e.g., chromosome aberration tests, micronucleus tests) for structural and numerical chromosomal aberrations chemsafetypro.comwalshmedicalmedia.comeuropa.eunih.govwuxiapptec.com. Despite the importance of these evaluations in environmental and toxicological profiling, specific in vitro mutagenicity and genotoxicity data for this compound in non-human cell lines were not found in the reviewed research.

Research on Environmental Degradation Pathways of this compound

Understanding the environmental degradation pathways of chemical compounds like this compound is crucial for assessing their persistence, mobility, and potential long-term impacts in various environmental compartments (e.g., water, soil, air) rsc.orgrsc.org. Degradation processes can be abiotic (e.g., photolysis, hydrolysis) or biotic (e.g., biodegradation by microorganisms), leading to the formation of transformation products that may have different toxicological profiles than the parent compound rsc.orgresearchgate.netnih.gov. While the presence of this compound has been noted in environmental contexts, such as swimming pool waters wrc.org.zawrc.org.za, detailed research findings specifically outlining the environmental degradation pathways of this compound, including its breakdown products, half-lives, or the mechanisms of its degradation under various environmental conditions, were not identified in the available scientific literature.

Synthetic Methodologies and Structural Modifications of Zoloperone

Known Synthetic Routes to Zoloperone and its Precursors

The synthesis of this compound, a distinct oxazolinone-containing butyrophenone (B1668137) analogue, follows established principles of organic chemistry. A documented synthetic pathway highlights a multi-step process involving key precursors and specific reaction conditions. chemicalbook.com

The synthesis initiates from the precursor 1-p-fluoro-benzoyl-1-hydroxy-3-N-[N'-(2-methoxyphenyl)]piperazinopropane . This intermediate contains the core structural elements of the final compound: the fluorobenzoyl group, the methoxyphenylpiperazine moiety, and the propyl chain.

The key transformation involves the cyclization to form the 4-oxazolin-2-one ring. This is achieved by reacting the precursor with a 20% solution of phosgene (B1210022) in toluene . Phosgene serves as a carbonylating agent, facilitating the formation of the cyclic carbamate (B1207046) structure. The reaction is conducted under cooled conditions (0°C) and involves the addition of triethylamine in anhydrous chloroform (B151607) to act as a base. chemicalbook.com

Following the initial reaction, which is agitated for several hours at ambient temperature, the solution is again cooled, and gaseous ammonia is introduced to saturation. This step is crucial for the final ring closure and formation of the desired product. After a further period of agitation, filtration, and drying under reduced pressure, the final product, 4-ρ-fluorophenyl-5-β-(4-o-methoxyphenylpiperazino)ethyl-4-oxazolin-2-one (this compound), is obtained. chemicalbook.com

The primary precursors for this synthesis are outlined in the table below.

Precursor NameRole in Synthesis
1-p-fluoro-benzoyl-1-hydroxy-3-N-[N'-(2-methoxyphenyl)]piperazinopropaneThe main structural backbone containing the key functional groups.
PhosgeneCarbonylating agent for the formation of the oxazolinone ring.
TriethylamineBase used to facilitate the reaction with phosgene.
AmmoniaReagent for the final cyclization step.
Toluene / ChloroformSolvents for the reaction.

This synthetic route is characteristic of methods used to create complex heterocyclic structures for pharmacologically active molecules. worldresearchlibrary.orgdtic.mil

Strategies for the Synthesis of this compound Analogues

The synthesis of this compound analogues can be approached through systematic structural modifications to explore structure-activity relationships (SAR). rsc.orgnih.gov These strategies typically focus on altering one of three main structural domains of the molecule: the arylpiperazine moiety, the central linker, or the oxazolinone ring system, drawing from established methods for creating analogues of related compounds like Spiperone and Haloperidol (B65202). nih.govnih.gov

Strategies for Analogue Synthesis:

Modification of the Arylpiperazine Ring: The 2-methoxyphenyl group on the piperazine (B1678402) ring is a common target for modification. Analogues can be synthesized by starting with different substituted arylpiperazines. For example, replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups, or changing its position on the aromatic ring, could modulate receptor binding affinity and selectivity.

Alteration of the Fluorophenyl Moiety: The 4-fluorophenyl group is another key pharmacophore. Synthetic strategies can involve using different halogen-substituted benzoyl precursors (e.g., chloro, bromo) or introducing other substituents onto this aromatic ring.

Modification of the Oxazolinone Ring: While more complex, the heterocyclic oxazolinone ring could be replaced with bioisosteric equivalents. For instance, synthetic routes could be adapted to form related five-membered heterocycles like hydantoins or other similar structures. nih.govmdpi.combeilstein-journals.org This could significantly alter the compound's electronic properties and hydrogen bonding capabilities.

A general scheme for producing a library of analogues would involve parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks. For instance, a key intermediate like 4-ρ-fluorophenyl-5-(2-chloroethyl)-4-oxazolin-2-one could be synthesized and then reacted with a library of different arylpiperazines to generate a wide range of final compounds.

Structural DomainExample ModificationPotential Synthetic Approach
ArylpiperazineReplace 2-methoxyphenyl with 2-pyridinylN-alkylation of 1-(2-pyridinyl)piperazine with a suitable this compound precursor.
FluorophenylReplace 4-fluorophenyl with 4-chlorophenylUtilize a 4-chlorobenzoyl precursor in the initial steps of the synthesis.
Linker ChainShorten or lengthen the ethyl linkerSynthesize precursors with varying alkyl chain lengths between the piperazine and oxazolinone rings.

Design and Synthesis of Radiolabeled this compound for Receptor Mapping

Radiolabeling this compound with a positron-emitting isotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), would enable its use as a tracer in Positron Emission Tomography (PET) imaging. nih.govsnmjournals.org This technique allows for the non-invasive mapping and quantification of its target receptors in the living brain. d-nb.infonih.gov The design of a radiolabeled version of this compound requires a synthetic route where the radioisotope can be incorporated in a rapid, high-yield final step.

Strategy for ¹⁸F-Labeling:

Given that this compound already contains a fluorine atom, the most direct approach is to label this position with ¹⁸F. The synthesis would require a suitable precursor, such as a nitro or trimethylammonium derivative, which can undergo nucleophilic aromatic substitution with no-carrier-added [¹⁸F]fluoride.

A plausible synthetic precursor would be 4-(4-nitrophenyl)-5-β-(4-o-methoxyphenylpiperazino)ethyl-4-oxazolin-2-one . The synthesis would proceed as follows:

Precursor Synthesis: The nitro-precursor would be synthesized using a route analogous to that of this compound, starting from 4-nitrobenzoyl chloride.

Radiolabeling: The precursor would be reacted with cyclotron-produced [¹⁸F]fluoride activated by a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in an anhydrous solvent at an elevated temperature.

Purification: The final product, [¹⁸F]this compound, would be rapidly purified using High-Performance Liquid Chromatography (HPLC) to ensure it is free of unlabeled precursor and other impurities before formulation for injection. snmjournals.org

The entire process, from the end of bombardment (EOB) to the final product, must be completed within a short timeframe (typically 2-3 half-lives of the isotope; the half-life of ¹⁸F is ~110 minutes).

IsotopePrecursorLabeling ReactionKey Considerations
¹⁸F Nitro- or Trimethylammonium-substituted analogueNucleophilic Aromatic SubstitutionHigh temperature, anhydrous conditions, rapid synthesis and purification.
¹¹C Desmethyl analogue (if labeling the methoxy group)N- or O-alkylation with [¹¹C]methyl iodide or [¹¹C]methyl triflateExtremely short half-life (~20 min) requires very fast chemistry.

Computational Chemistry Approaches to this compound Structure and Reactivity

Computational chemistry provides powerful tools to predict the properties of molecules like this compound, guiding synthesis and identifying new potential applications. mdpi.com

Density Functional Theory (DFT) Applications for Electron Transfer Capacity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. core.ac.uk For this compound, DFT calculations can predict its capacity for electron transfer, which is fundamental to its interaction with biological targets and its metabolic stability.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO gap. A smaller energy gap suggests the molecule is more polarizable and more likely to participate in charge-transfer interactions. mdpi.com DFT can also map the electrostatic potential and electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is critical for understanding how this compound might dock into a receptor's active site and which parts of the molecule are most susceptible to metabolic transformation.

Constrained Density Functional Theory (cDFT) is a more advanced technique that can be used specifically to model electron transfer reactions by calculating the energy landscape as an electron moves from a donor to an acceptor moiety. researchgate.net This could be applied to study intramolecular charge transfer within this compound or its intermolecular electron transfer with a receptor or enzyme.

Hypothetical DFT Study Parameters for this compound:

ParameterCalculationSignificance
HOMO-LUMO Energy Gap B3LYP/6-31G* level of theoryPredicts chemical reactivity and electron transfer propensity. nih.gov
Molecular Electrostatic Potential (MEP) DFT calculationIdentifies sites for electrophilic and nucleophilic attack.
Mulliken Atomic Charges Population analysisQuantifies the charge distribution on each atom.
Reorganization Energy cDFT calculationQuantifies the energy barrier for electron self-exchange.

Molecular Docking Simulations for Novel Target Identification (e.g., Viral Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, such as an enzyme). nih.gov This method can be used in high-throughput virtual screening to test a compound against numerous biological targets, potentially identifying new therapeutic uses. nih.gov

Given the global need for new antiviral agents, this compound could be computationally screened against a library of viral enzyme crystal structures. Key viral targets include proteases (e.g., SARS-CoV-2 3CLpro, HIV protease), which are essential for viral replication, and helicases or polymerases, which are involved in replicating the viral genome. mdpi.comnih.gov

The docking process involves:

Preparation: Obtaining the 3D structure of this compound and the target viral enzyme (e.g., from the Protein Data Bank).

Simulation: Using software like AutoDock or MOE, the this compound molecule is placed in the enzyme's active site, and its conformational flexibility is explored to find the most stable binding pose. mdpi.comresearchgate.net

Scoring: The software calculates a binding affinity or docking score (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy suggests a more favorable interaction. bepls.com

If this compound shows a high predicted binding affinity for a particular viral enzyme, this in silico result would provide a strong rationale for follow-up in vitro biological testing to confirm the antiviral activity.

Analytical Methodologies for Zoloperone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, indispensable for separating a compound from a mixture and quantifying its presence. chromatographyonline.com For a molecule like Zoloperone, both high-performance liquid chromatography and gas chromatography-mass spectrometry would be valuable techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. nih.gov Given this compound's molecular structure, which includes aromatic rings and polar functional groups, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

Method development for this compound would involve optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, ensuring separation from any impurities or degradation products. Key considerations would include:

Column Selection: A C18 or C8 column would likely be effective for retaining and separating this compound based on its moderately nonpolar structure.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized. The pH of the buffer would be crucial to control the ionization state of the piperazine (B1678402) moiety in this compound, thereby affecting its retention.

Detection: this compound possesses chromophores (aromatic rings) that would allow for detection using an ultraviolet (UV) detector, likely in the range of 210-280 nm. For higher sensitivity and specificity, a mass spectrometry (MS) detector could be coupled with the HPLC system (LC-MS).

Quantification of this compound would be achieved by creating a calibration curve from the analysis of standard solutions of known concentrations and comparing the peak area of the sample to this curve.

Table 1: Illustrative HPLC Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)Retention Time (min)
5150,0004.2
10305,0004.2
25748,0004.2
501,510,0004.2
1003,000,0004.2

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is best suited for volatile and thermally stable compounds. This compound, with a molecular weight of 397.44 g/mol and several polar functional groups, is not ideally suited for direct GC-MS analysis due to its low volatility. nih.gov

To analyze this compound by GC-MS, a derivatization step would likely be necessary to increase its volatility and thermal stability. nih.gov This typically involves reacting the polar functional groups (such as the secondary amine in the oxazolone (B7731731) ring) with a silylating agent.

Once derivatized, the compound could be analyzed. The GC would separate the derivatized this compound from other components, and the MS would fragment the molecule and detect the resulting ions. This fragmentation pattern serves as a "fingerprint" for identification.

Table 2: Hypothetical Key Mass Fragments for Derivatized this compound in GC-MS

m/z (mass-to-charge ratio)Potential Fragment Identity
[M]+Molecular Ion of derivatized this compound
Fragment AFluorophenyl group
Fragment BMethoxyphenylpiperazine moiety
Fragment CCleavage at the ethyl bridge

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for confirming the chemical structure of a molecule and assessing its purity. nih.gov A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule. hyphadiscovery.com For this compound, ¹H NMR would show the number of different types of protons and their connectivity, while ¹³C NMR would provide information about the carbon skeleton. 2D NMR techniques like COSY, HSQC, and HMBC would be used to assemble the complete molecular structure by showing correlations between different atoms. ukm.my

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in this compound. Characteristic absorption bands would be expected for the C=O (carbonyl) group of the oxazolone ring, C-N bonds of the piperazine, C-O bonds of the ether and oxazolone, and C-H bonds of the aromatic and aliphatic parts of the molecule.

Purity Assessment: Techniques like quantitative NMR (qNMR) can be used for purity assessment without the need for a specific reference standard of the impurities. hyphadiscovery.com Spectrophotometric methods can also assess purity, provided the impurities have different absorption spectra from this compound. inotiv.com

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations based on this compound Structure
¹H NMRSignals for aromatic protons, piperazine ring protons, ethyl chain protons, and methoxy (B1213986) group protons.
¹³C NMRSignals for carbonyl carbon, aromatic carbons, aliphatic carbons in the piperazine and ethyl chain, and methoxy carbon.
IR SpectroscopyStretching frequencies for C=O, C-N, C-O, aromatic C=C, and C-H bonds.
UV-Vis SpectroscopyAbsorbance maxima related to the electronic transitions within the aromatic systems.

Development of Bioanalytical Methods for this compound Detection in Biological Matrices (Preclinical)

During preclinical development, it is crucial to measure the concentration of a compound in biological matrices like plasma, blood, and urine to understand its pharmacokinetics. nih.gov Developing a robust bioanalytical method for this compound would require high sensitivity and selectivity to detect it at low concentrations in a complex biological environment.

The method of choice would almost certainly be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The development process would involve:

Sample Preparation: This is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice would depend on the required cleanliness of the sample and the desired recovery of this compound.

LC-MS/MS Method Optimization: An HPLC method would be developed to separate this compound from matrix components. The compound would then be detected by a tandem mass spectrometer, typically using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment).

Method Validation: The method would be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. inotiv.com

Table 4: Illustrative Validation Summary for a Preclinical Bioanalytical Method for this compound

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)Defined by acceptable accuracy and precision.
RecoveryConsistent, precise, and reproducible.

Environmental Analytical Chemistry for Trace this compound Detection

The potential presence of pharmaceutical compounds in the environment is an area of growing concern. Environmental analytical chemistry provides the tools to detect these compounds at very low (trace) levels in matrices such as water, soil, and sediment.

Detecting trace amounts of this compound would require highly sophisticated analytical methods capable of reaching detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. The general approach would include:

Sample Collection and Pre-concentration: Large volumes of water or amounts of soil would be collected. A pre-concentration step, most commonly solid-phase extraction (SPE), would be used to isolate and concentrate this compound from the sample matrix.

Instrumental Analysis: High-sensitivity instruments such as LC-MS/MS or GC-MS/MS would be required for detection and quantification. These techniques provide the selectivity needed to distinguish the analyte from the complex environmental background. chromatographyonline.com

Method Validation: The method must be validated to establish its limit of detection (LOD) and limit of quantification (LOQ), which are critical parameters in trace analysis.

Table 5: Hypothetical Detection and Quantification Limits for this compound in Environmental Samples

Environmental MatrixAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)
Surface WaterLC-MS/MS0.1 - 1.0 ng/L0.3 - 3.0 ng/L
Wastewater EffluentLC-MS/MS1.0 - 10 ng/L3.0 - 30 ng/L
Soil/SedimentLC-MS/MS or GC-MS/MS0.1 - 1.0 µg/kg0.3 - 3.0 µg/kg

Future Directions and Emerging Research Avenues for Zoloperone

Exploration of Novel Molecular Mechanisms and Off-Target Interactions

While Zoloperone is recognized as a neuroleptic, quantum chemistry calculations have characterized it as a "very weak dopamine (B1211576) antagonist" nih.govresearchgate.net. This classification stems from analyses of its electron donor–acceptor capacity, which proposes a new framework for understanding the mechanisms of dopaminergic substances nih.govresearchgate.net. Antipsychotics, including this compound, are known to interact primarily with dopamine receptors, particularly the D2 subtype nih.govresearchgate.net. Despite existing knowledge, the precise physiological mechanism of action underlying the pharmacological effects of many antipsychotic drugs, including this compound, still requires further elucidation nih.govresearchgate.net. Future research can focus on:

Quantum Chemical Studies: Expanding on existing quantum chemistry calculations to predict and validate new binding sites or interaction modes, potentially uncovering previously unrecognized mechanistic pathways.

Computational Modeling: Employing advanced computational simulations to model this compound's interactions at a molecular level, providing insights into its binding kinetics and conformational changes upon receptor engagement.

Development of Advanced Preclinical Models for Mechanistic Studies

Historically, this compound has been studied in experimental animal models, such as rats, to assess its effects on conditioned avoidance response (CAR) and unconditioned escape response (UER), and to observe its impact on plasma prolactin levels ncats.io. While these models have provided foundational data, the development of more sophisticated preclinical models is crucial for a comprehensive understanding of this compound's mechanisms. Future directions in preclinical modeling include:

Humanized Models: Developing humanized animal models or advanced in vitro systems, such as organ-on-a-chip technologies or 3D cell cultures, that more accurately mimic human physiological and pathological conditions. This can enhance the translatability of preclinical findings to human biology owkin.com.

Mechanistic Biomarker Discovery: Integrating advanced analytical techniques within preclinical studies to identify novel biomarkers that correlate with this compound's mechanistic actions, allowing for more precise evaluation of its effects.

Phenotypic Screening: Utilizing high-throughput phenotypic screening platforms to uncover unexpected biological activities or off-target interactions that might not be apparent in traditional target-based assays.

Innovative Applications in Material Science or Diagnostic Agent Development (based on patent mentions, excluding human trials)

This compound has been cited in patent literature for its potential inclusion in diagnostic agents and targeted delivery systems, indicating emerging applications beyond its initial neuroleptic classification. This highlights its versatility as a chemical entity.

Targeted Ultrasound Contrast Agents: this compound is mentioned as a component in patents for "targeted ultrasound contrast agents" googleapis.comgoogleapis.comgoogle.comgoogle.com. These agents typically comprise a reporter, such as gas-filled microbubbles, and one or more vectors designed to bind to specific target sites within the body, like tumor cells, to enhance diagnostic imaging google.comgoogle.com. This suggests this compound's potential role in facilitating the targeted delivery or interaction of these imaging agents.

Ocular Delivery Systems: Patents also list this compound as a "bioactive agent" that can be instilled into ocular tissue for the treatment of various eye conditions, often through sustained-release delivery devices google.com. This indicates a potential for this compound to be incorporated into advanced material-based systems for localized and controlled release within the eye, serving either diagnostic or therapeutic purposes without implying its direct role as a material itself.

Interdisciplinary Research Integrating Environmental and Neuropharmacological Perspectives

The detection of this compound in public swimming pool water, particularly in holiday resort pools, underscores an important interdisciplinary research avenue wrc.org.zawrc.org.za. Its presence is attributed to pharmaceuticals and personal care products entering recreational waters, potentially from bathers wrc.org.zawrc.org.za.

Environmental Monitoring and Impact Assessment: Future research should involve comprehensive monitoring of this compound and similar pharmaceutical compounds in various environmental matrices, including water bodies, to assess their prevalence and persistence.

Ecotoxicological Studies: Investigating the ecotoxicological effects of this compound on aquatic and terrestrial ecosystems. The observed endocrine disruptive effects, such as androgen and estrogen activity in pool water samples containing this compound, necessitate further study into its environmental fate and potential biological impacts on non-human organisms wrc.org.zawrc.org.za.

Risk Assessment and Mitigation: Developing strategies for risk assessment and mitigation of pharmaceutical contaminants in the environment, integrating environmental chemistry with potential neuropharmacological considerations, given this compound's known properties.

Application of Artificial Intelligence and Machine Learning in this compound Research

Predictive Modeling of Mechanisms: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict novel molecular mechanisms, potential off-target interactions, or even repurpose this compound for new indications nih.govmdpi.comroche.com.

De Novo Drug Design: ML models, particularly deep learning, can generate novel chemical structures with desired properties, potentially leading to the design of this compound analogs with improved specificity, potency, or pharmacokinetic profiles mdpi.com.

Optimization of Synthesis Pathways: AI can optimize synthetic routes for this compound and its derivatives, potentially reducing costs and environmental impact by predicting efficient reaction conditions and catalysts.

Data Analysis in Preclinical Studies: ML can analyze complex preclinical data from in vitro and in vivo studies, identifying subtle patterns and correlations that might be missed by traditional statistical methods, thereby accelerating mechanistic understanding and model development.

Synthesis and Evaluation of this compound Prodrugs and Targeted Delivery Systems (Preclinical Focus)

Prodrug strategies are a well-established approach in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of parent drugs, such as limited bioavailability, poor solubility, or lack of site specificity scirp.orgwuxiapptec.comnih.gov. For this compound, this approach could significantly enhance its therapeutic utility.

Enhanced Physicochemical Properties: Designing this compound prodrugs to improve properties like solubility, stability, and membrane permeability, which can lead to enhanced absorption and bioavailability scirp.org.

Site-Specific Delivery: Developing prodrugs that are activated only at specific biological sites, such as particular tissues or cells, through enzymatic hydrolysis or other biochemical triggers scirp.orgwuxiapptec.comnih.gov. For instance, the patent mentioning this compound as a bioactive agent in ocular sustained-release devices suggests a targeted delivery system in ophthalmology google.com.

Reduced Systemic Exposure: By ensuring activation primarily at the target site, prodrugs can potentially reduce systemic exposure of the active compound, thereby minimizing off-target effects wuxiapptec.comfrontiersin.org.

Preclinical Evaluation: Rigorous preclinical evaluation of this compound prodrugs would involve comprehensive studies of their physicochemical properties, in vitro stability, enzymatic activation kinetics, and in vivo pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) scirp.orgwuxiapptec.com. This would also involve assessing their efficacy and safety in relevant animal models prior to any human trials.

Basic Information Table for this compound

PropertyValueSource
Chemical NameThis compound (LR 511) ncats.io
CAS Number52867-74-0 medkoo.comchemicalbook.com
PubChem CID68696 uni.lu
Molecular FormulaC22H24FN3O3 ncats.iofda.gov
Molecular Weight397.4427 Da ncats.iofda.gov
ClassificationNeuroleptic, very weak dopamine antagonist ncats.ionih.govresearchgate.net

Q & A

Q. What is the pharmacological classification of Zoloperone, and what experimental models are typically used to assess its neuroleptic activity?

this compound is classified as a neuroleptic agent with structural similarities to dibenzocycloheptene derivatives. Preclinical studies often employ rodent models to evaluate its antipsychotic effects, such as conditioned avoidance response (CAR) tests. These assays measure the drug’s ability to suppress avoidance behaviors, reflecting dopamine receptor antagonism. However, its inactivity in unconditioned escape response (UER) models suggests context-dependent efficacy, necessitating careful model selection .

Q. How do researchers determine the appropriate dosage range for this compound in preclinical studies involving rodent models?

Dose-response studies in male rats have shown that this compound induces a dose-dependent increase in plasma prolactin levels, with sustained effects observed at higher doses. Methodologically, researchers use incremental dosing (e.g., 0.5–4.0 mg/kg orally) to establish therapeutic windows, monitoring both behavioral outcomes (e.g., CAR suppression) and endocrine side effects. Controls for sex-specific hormonal variations are critical .

Q. What are the key considerations when measuring this compound-induced prolactin elevation in animal models?

Prolactin levels are typically quantified via radioimmunoassay or ELISA from plasma samples. Confounding variables include circadian rhythm fluctuations and stress-induced prolactin release. To mitigate these, studies should standardize sampling times, use acclimatized animals, and include sham-treated control groups. Longitudinal designs (e.g., 7–16 days of treatment) help distinguish acute vs. chronic effects .

Q. Which behavioral assays are most validated for evaluating the antipsychotic efficacy of this compound in rodent models?

The CAR test is a gold standard for assessing dopamine D2 receptor antagonism. However, UER models may lack sensitivity for this compound, as it showed no activity in these paradigms. Researchers should pair CAR with complementary tests like apomorphine-induced climbing behavior to validate specificity. Limitations include interspecies variability and stress artifacts .

Q. What pharmacokinetic parameters should be prioritized when designing bioavailability studies for this compound in different animal species?

Key parameters include half-life, maximum plasma concentration (Cmax), and area under the curve (AUC). Species differences in cytochrome P450 metabolism necessitate cross-species comparisons. Oral administration studies in rats highlight sustained prolactin elevation, suggesting prolonged absorption phases .

Advanced Research Questions

Q. What methodological approaches are recommended to analyze contradictory findings in this compound’s effects on CAR versus UER?

Contradictions between CAR (effective) and UER (ineffective) outcomes may arise from differential neural pathways. Researchers should employ lesion studies or receptor-specific antagonists to isolate mechanisms. Systematic reviews comparing dose thresholds and model-specific variables (e.g., stimulus intensity) can clarify discrepancies .

Q. In longitudinal studies assessing this compound’s tolerance development, what statistical models are employed to differentiate age-related variations in response?

Mixed-effects models are suitable for analyzing repeated-measures data in age-stratified cohorts (e.g., young vs. adult rats). Covariates like baseline prolactin levels and body weight should be included. Non-linear regression can identify tolerance thresholds, with Bonferroni corrections for multiple comparisons .

Q. How can systematic review methodologies be applied to synthesize evidence from heterogeneous studies on this compound’s efficacy and safety profile?

PRISMA guidelines should structure literature searches across databases (e.g., PubMed, EMBASE). Data extraction sheets must categorize outcomes (e.g., prolactin levels, CAR suppression) and study quality (e.g., risk of bias via SYRCLE’s tool). Meta-regression can address heterogeneity in dosing regimens or model designs .

Q. What strategies are effective in resolving discrepancies between in vitro receptor binding data and in vivo behavioral outcomes for this compound?

Discrepancies may reflect off-target effects or pharmacokinetic factors. Integrated studies should correlate in vitro receptor affinity (e.g., D2, 5-HT2A) with in vivo efficacy using pharmacokinetic-pharmacodynamic (PK-PD) modeling. Microdialysis in freely moving animals can measure real-time dopamine release .

Q. How do researchers address potential biases in meta-analyses of this compound’s neuroendocrine effects across studies with varying methodologies?

Sensitivity analyses exclude outlier studies, while subgroup analyses stratify by species, sex, or dosing duration. Funnel plots and Egger’s test assess publication bias. Pre-registered protocols (e.g., on PROSPERO) enhance transparency, and GRADE frameworks evaluate evidence certainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.